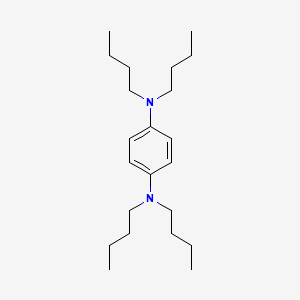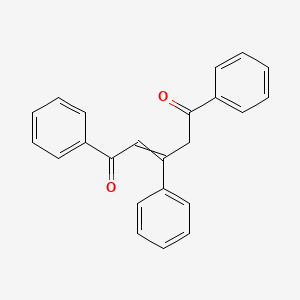
2-Pentene-1,5-dione, 1,3,5-triphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pentene-1,5-dione, 1,3,5-triphenyl-: is an organic compound with the molecular formula C23H18O2 It is characterized by the presence of three phenyl groups attached to a pentene-dione backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentene-1,5-dione, 1,3,5-triphenyl- typically involves the condensation of benzaldehyde with acetylacetone under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and dehydration to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-Pentene-1,5-dione, 1,3,5-triphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 2-Pentene-1,5-dione, 1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols. Substitution reactions can lead to various substituted phenyl derivatives.
科学研究应用
Chemistry: In chemistry, 2-Pentene-1,5-dione, 1,3,5-triphenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions or as a ligand in the development of new pharmaceuticals. Its interactions with biological molecules can provide insights into the mechanisms of various biochemical processes .
Medicine: In medicine, derivatives of 2-Pentene-1,5-dione, 1,3,5-triphenyl- may exhibit pharmacological activities, making them potential candidates for drug development. Research into their effects on cellular pathways and molecular targets can lead to the discovery of new therapeutic agents .
Industry: In industrial applications, this compound can be used as an intermediate in the production of dyes, polymers, and other materials. Its chemical properties make it suitable for various manufacturing processes .
作用机制
The mechanism by which 2-Pentene-1,5-dione, 1,3,5-triphenyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
相似化合物的比较
1,3,5-Triphenyl-pentane-1,5-dione: This compound has a similar structure but lacks the double bond present in 2-Pentene-1,5-dione, 1,3,5-triphenyl-.
2-Methyl-1,3,5-triphenyl-pentane-1,5-dione: This derivative includes a methyl group, which alters its chemical properties and reactivity.
Uniqueness: 2-Pentene-1,5-dione, 1,3,5-triphenyl- is unique due to the presence of the double bond in its structure, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
属性
CAS 编号 |
23800-57-9 |
|---|---|
分子式 |
C23H18O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
(E)-1,3,5-triphenylpent-2-ene-1,5-dione |
InChI |
InChI=1S/C23H18O2/c24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25)20-14-8-3-9-15-20/h1-16H,17H2/b21-16+ |
InChI 键 |
DNFKLFZFLOSFFB-LTGZKZEYSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/CC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


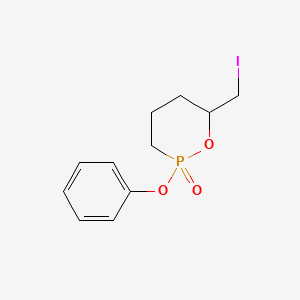
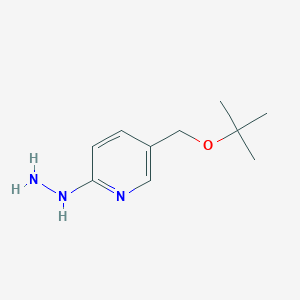
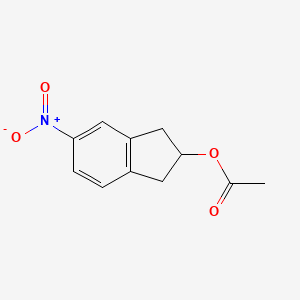
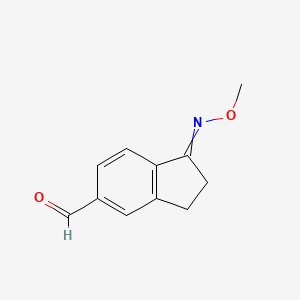
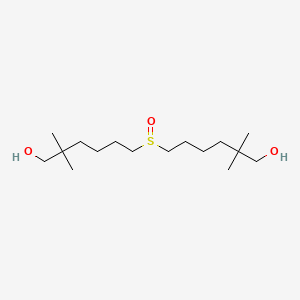
![3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine](/img/structure/B8523309.png)
![1-(3,3-Diphenylpropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B8523312.png)
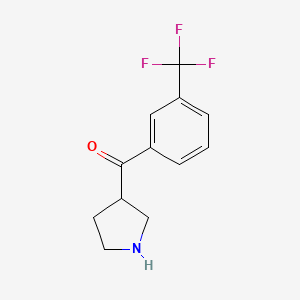
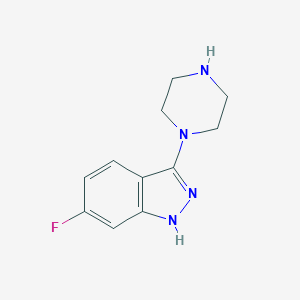
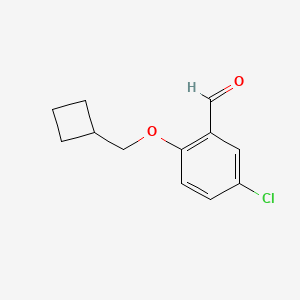
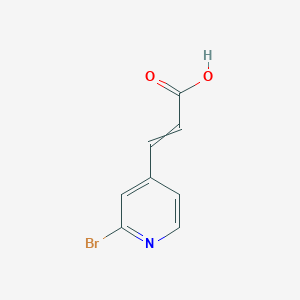
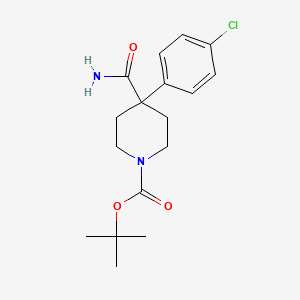
![7-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8523364.png)
